molecular formula C11H16N2O2 B160821 5-Cyclohexyl-6-methyluracil CAS No. 135676-14-1

5-Cyclohexyl-6-methyluracil

Cat. No. B160821
M. Wt: 208.26 g/mol
InChI Key: CGYZTURVLBVSBC-UHFFFAOYSA-N
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Description

5-Cyclohexyl-6-methyluracil is a chemical compound with the molecular formula C11H16N2O2 . It is a derivative of uracil, a common nucleobase found in RNA and DNA .

Scientific Research Applications

Biological Activity and Synthesis Methods

  • The interaction of 6-methyluracil-5-sulfochloride (MUSC) with aliphatic alcohols, including derivatives related to 5-Cyclohexyl-6-methyluracil, has been explored. These esters exhibit antioxidant properties and potential use as cytostatics. The synthesis methods aim for purity and high yield, involving sulfochlorination of methyluracil and reaction with chlorosulfonic acid in an inert solvent (Abdo-Allah, Mospanova, Popov, & Isak, 2017).

Oxidative Halogenation

  • An efficient method for the preparation of halo derivatives of 6-methyluracil, closely related to 5-Cyclohexyl-6-methyluracil, has been developed using oxidative halogenation. This method employs elemental halogens and potassium halides as halogenating agents (Kasradze et al., 2013).

Protective Effects Against Toxicants

  • A study on morphological changes in parenchymal organs of laboratory animals showed that the composition of 5-hydroxy-6-methyluracil with ascorbic acid has a protective effect against acute carbon tetrachloride intoxication, similar or superior to the drug “Heptor” (Repina et al., 2020).

Fluorination Studies

  • Research on 6-methyluracil, a compound similar to 5-Cyclohexyl-6-methyluracil, includes fluorination studies to produce derivatives like 5-fluoro-6-methyluracil. These derivatives show stability towards hydrolysis and nucleophilic agents (Cech, Herrmann, & Holý, 1977).

RNA Metabolism Studies

  • Investigations on the effects of various pyrimidine analogues, including 6-methyluracil derivatives, on RNA synthesis, protein synthesis, and cell elongation in soybean hypocotyls have been conducted. These studies reveal selective inhibition patterns of these compounds (Key, 1966).

Safety And Hazards

The safety data sheet for a related compound, 6-Methyluracil, indicates that it is suspected of damaging fertility .

properties

IUPAC Name

5-cyclohexyl-6-methyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-7-9(8-5-3-2-4-6-8)10(14)13-11(15)12-7/h8H,2-6H2,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGYZTURVLBVSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80159489
Record name 5-Cyclohexyl-6-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclohexyl-6-methyluracil

CAS RN

135676-14-1
Record name 5-Cyclohexyl-6-methyluracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135676141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Cyclohexyl-6-methyluracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80159489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
V Cody, E Ciszak - Anti-cancer drug design, 1991 - europepmc.org
The results of crystal structure determinations of the antifolate 2, 4-diamino-5-cyclohexyl-6-methylprimidine (I), and its uracil derivative (II), show that the 5-cyclohexyl ring is gauche to …
Number of citations: 3 europepmc.org
V Cody - Cancer Biochemistry Biophysics, 1983 - europepmc.org
The lipid-soluble diaminopyrimidine, 2, 4-diamino-5-(3', 4'-dichlorophenyl)-6-methylpyrimidine (DDMP) binds tightly to dihydrofolate reductase and has antineoplastic activity in man …
Number of citations: 10 europepmc.org
V Cody, PA Sutton - Anti-cancer drug design, 1987 - europepmc.org
The results of crystal structure determinations on a series of protonated N1-phenyl-substituted 1, 2-dihydro-2, 2-dimethyl-4, 6-diamino-s-triazine anti-cancer antifolates show that the s-…
Number of citations: 5 europepmc.org

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